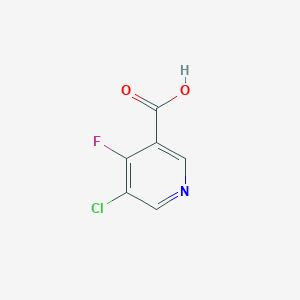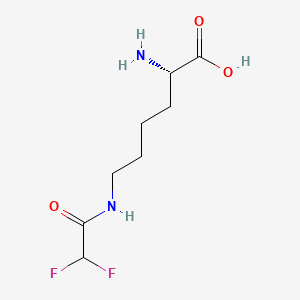
H-Lys(F2Ac)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys(F2Ac)-OH, also known as Nα-(2,2-difluoroacetyl)-L-lysine, is a modified amino acid derivative. This compound is of significant interest due to its unique structural properties, which include the presence of a difluoroacetyl group attached to the lysine residue. This modification can influence the compound’s reactivity and interactions, making it valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(F2Ac)-OH typically involves the protection of the lysine amino group, followed by the introduction of the difluoroacetyl group. The process can be summarized as follows:
Protection of the Amino Group: The ε-amino group of lysine is protected using a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl).
Introduction of Difluoroacetyl Group: The protected lysine is then reacted with difluoroacetic anhydride under controlled conditions to introduce the difluoroacetyl group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: H-Lys(F2Ac)-OH can undergo various chemical reactions, including:
Oxidation: The difluoroacetyl group can be oxidized under specific conditions, leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the difluoroacetyl group, potentially converting it into other derivatives.
Substitution: The compound can participate in substitution reactions where the difluoroacetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce lysine derivatives with modified side chains.
Wissenschaftliche Forschungsanwendungen
H-Lys(F2Ac)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and proteins with modified properties.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of H-Lys(F2Ac)-OH involves its interaction with specific molecular targets. The difluoroacetyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors. This modification can alter the compound’s activity, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Nα-Acetyl-L-lysine: Similar in structure but lacks the difluoroacetyl group.
Nα-Propionyl-L-lysine: Contains a propionyl group instead of the difluoroacetyl group.
Nα-Butyryl-L-lysine: Features a butyryl group in place of the difluoroacetyl group.
Uniqueness: H-Lys(F2Ac)-OH is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and specificity, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C8H14F2N2O3 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[(2,2-difluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H14F2N2O3/c9-6(10)7(13)12-4-2-1-3-5(11)8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)/t5-/m0/s1 |
InChI-Schlüssel |
DNHURNFQAVQIGS-YFKPBYRVSA-N |
Isomerische SMILES |
C(CCNC(=O)C(F)F)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CCNC(=O)C(F)F)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


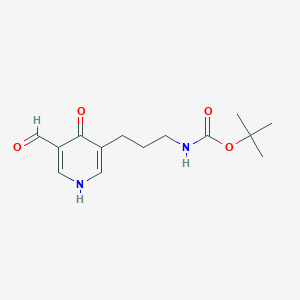
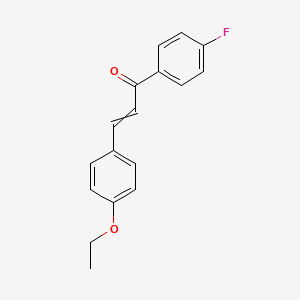
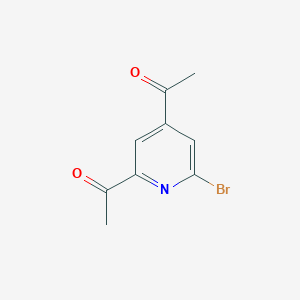
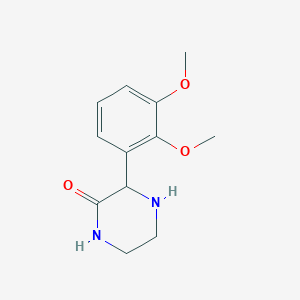
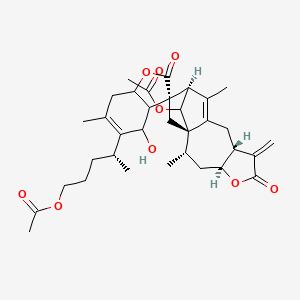
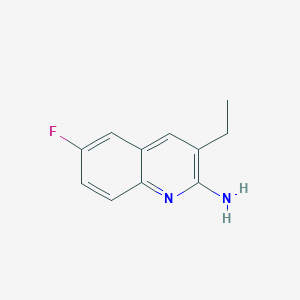
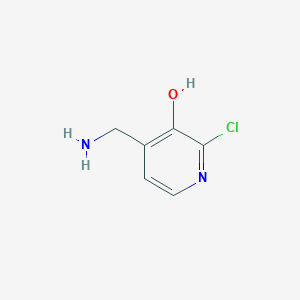
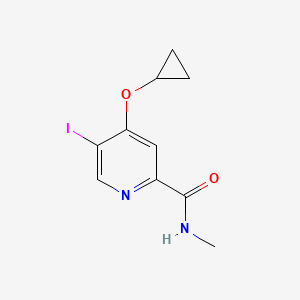

![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
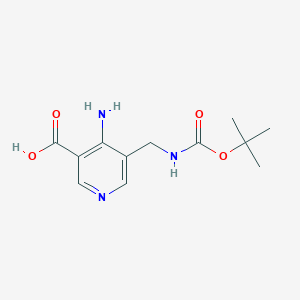
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)
